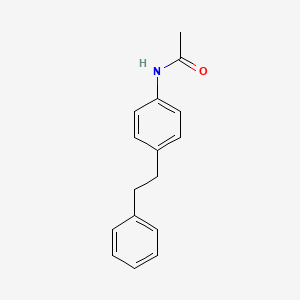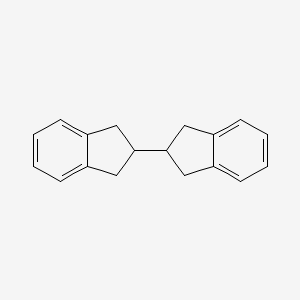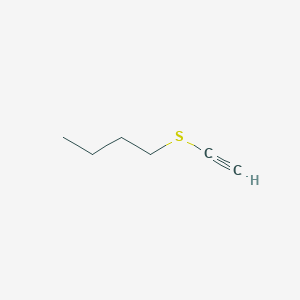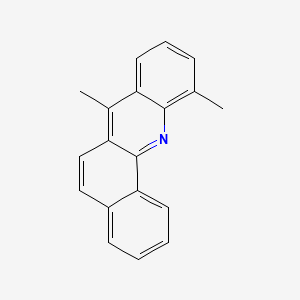
Benz(c)acridine, 7,11-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benz©acridine, 7,11-dimethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C19H15N It is a derivative of benzacridine, characterized by the presence of two methyl groups at the 7th and 11th positions of the acridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz©acridine, 7,11-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable naphthalene derivative, the introduction of nitrogen and subsequent cyclization can yield the desired acridine structure. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of Benz©acridine, 7,11-dimethyl- may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and high throughput. The choice of raw materials, reaction conditions, and purification processes are optimized to achieve cost-effective and environmentally friendly production.
化学反应分析
Types of Reactions
Benz©acridine, 7,11-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine under controlled conditions.
Major Products
The major products formed from these reactions include various substituted acridines, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Benz©acridine, 7,11-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Benz©acridine, 7,11-dimethyl- involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival. The specific pathways and molecular targets involved depend on the context of its application.
相似化合物的比较
Similar Compounds
Benz©acridine: The parent compound without the methyl groups.
Benz(a)acridine: Another isomer with different ring fusion.
7,9-Dimethylbenz©acridine: A closely related compound with methyl groups at different positions.
Uniqueness
Benz©acridine, 7,11-dimethyl- is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to other similar compounds.
属性
CAS 编号 |
32740-01-5 |
|---|---|
分子式 |
C19H15N |
分子量 |
257.3 g/mol |
IUPAC 名称 |
7,11-dimethylbenzo[c]acridine |
InChI |
InChI=1S/C19H15N/c1-12-6-5-9-15-13(2)16-11-10-14-7-3-4-8-17(14)19(16)20-18(12)15/h3-11H,1-2H3 |
InChI 键 |
RZVCZQLPQROJFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
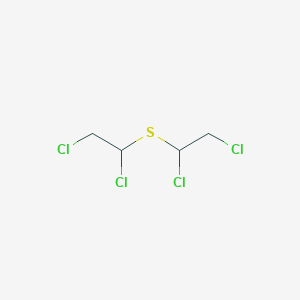
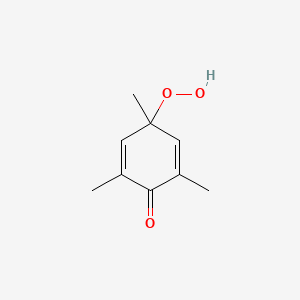

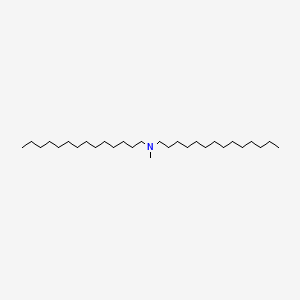
![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)
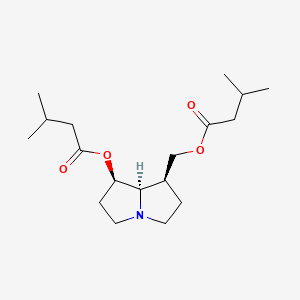

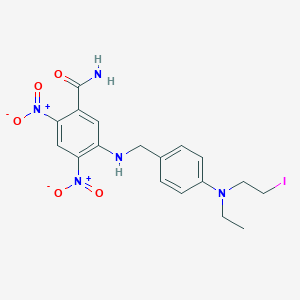
![4-[(Z)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14674444.png)
